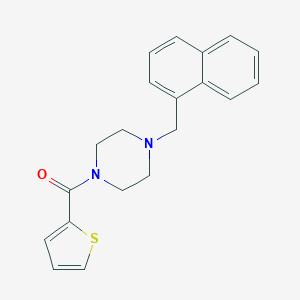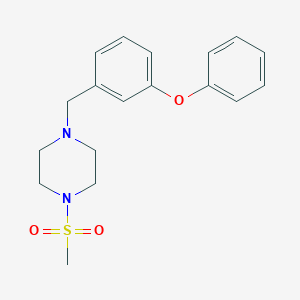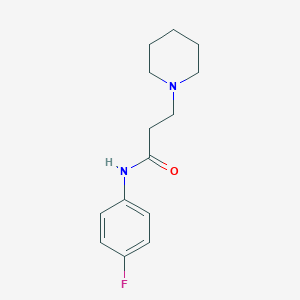![molecular formula C16H23N3O2 B249278 1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)
1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEAB or 1-MEAB.
Mechanism of Action
The exact mechanism of action of 1-MEAB is not yet fully understood. However, it has been proposed that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also affect the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
1-MEAB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in animal models. It has also been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-MEAB in lab experiments is that it has shown promising results in inhibiting cancer cell growth and reducing inflammation. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 1-MEAB. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to determine its safety and efficacy in vivo before it can be considered for clinical trials.
Conclusion:
In conclusion, 1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in lab experiments.
Synthesis Methods
1-MEAB can be synthesized by reacting 2-[(2-methoxyethyl)amino]-1H-benzimidazole with 3,3-dimethylbutan-2-one. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified by recrystallization. This synthesis method has been reported in a few scientific articles.
Scientific Research Applications
1-MEAB has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
properties
Product Name |
1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
1-[2-(2-methoxyethylamino)benzimidazol-1-yl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)14(20)11-19-13-8-6-5-7-12(13)18-15(19)17-9-10-21-4/h5-8H,9-11H2,1-4H3,(H,17,18) |
InChI Key |
UVXMJPRXHJANGR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1NCCOC |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)

![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)





![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)

